molecular formula C14H12N2O7S B11963407 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate

2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate

Cat. No.: B11963407
M. Wt: 352.32 g/mol
InChI Key: TZISYEQTDNULQX-UHFFFAOYSA-N
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Description

2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10N2O7S. It is known for its unique chemical structure, which includes both nitro and sulfonate groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2,4-dinitrophenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action for 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions. The sulfonate group acts as an electrophile, attracting nucleophiles to form new chemical bonds . The nitro groups can also participate in redox reactions, altering the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and stability properties. Its specific structure allows for targeted applications in organic synthesis and scientific research .

Properties

Molecular Formula

C14H12N2O7S

Molecular Weight

352.32 g/mol

IUPAC Name

(2-methyl-4,6-dinitrophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H12N2O7S/c1-9-3-5-12(6-4-9)24(21,22)23-14-10(2)7-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3

InChI Key

TZISYEQTDNULQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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